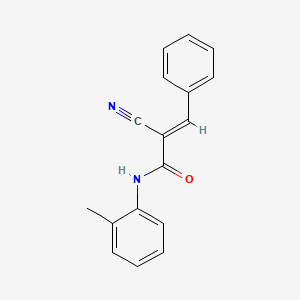

(E)-2-cyano-3-phenyl-N-(o-tolyl)acrylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(E)-2-cyano-3-phenyl-N-(o-tolyl)acrylamide is a chemical compound with the molecular formula C20H18N2O. It is commonly referred to as OTAN-1 and is a member of the acrylamide family of compounds. This chemical has gained significant attention in recent years due to its potential applications in scientific research. In

Wissenschaftliche Forschungsanwendungen

Acrylamide Derivatives in Corrosion Inhibition

One study explored the impact of synthetic acrylamide derivatives on corrosion inhibition for copper in nitric acid solutions. These derivatives demonstrated significant effectiveness as corrosion inhibitors, indicating that acrylamide compounds can be critical in protecting metals against corrosion in various industrial applications. The research utilized chemical and electrochemical methods to establish the compounds' efficacy, suggesting that similar acrylamide derivatives, including "(E)-2-cyano-3-phenyl-N-(o-tolyl)acrylamide," could have potential applications in corrosion protection (Ahmed Abu-Rayyan et al., 2022).

Acrylamide in Polymer Chemistry

Acrylamide is widely recognized for its role in producing polyacrylamide, a polymer with extensive applications ranging from wastewater treatment to electrophoresis in laboratory settings. This suggests that derivatives of acrylamide, such as "this compound," may also find utility in creating polymers with specific properties for use in various scientific and industrial contexts. The flexibility in modifying the acrylamide molecule can lead to materials with tailored characteristics for specialized applications (M. Friedman, 2003).

Optoelectronic Properties of Acrylamide Derivatives

Another area of interest is the study of acrylamide derivatives' optoelectronic properties. For instance, a theoretical study on a similar compound, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, highlighted its potential as a dye in dye-sensitized solar cells (DSSCs). The research into structural, optoelectronic, and thermodynamic properties suggests that derivatives of acrylamide could play a role in developing materials for optoelectronic applications, such as in solar energy conversion or as components in electronic devices (C. Fonkem et al., 2019).

Wirkmechanismus

Target of Action

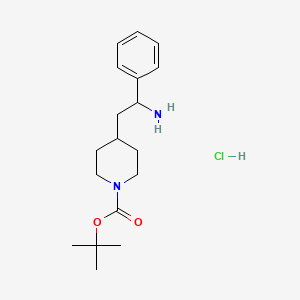

It shares structural similarities with 2-methylphenethylamine , which is known to act as an agonist for the human trace amine-associated receptor 1 (TAAR1) . TAAR1 plays a crucial role in the regulation of neurotransmission in the brain .

Mode of Action

Based on its structural similarity to 2-methylphenethylamine , it may interact with its target receptor (such as TAAR1) and modulate its activity. This modulation could lead to changes in cellular signaling pathways .

Biochemical Pathways

If it acts on taar1 like 2-methylphenethylamine , it could potentially influence neurotransmission pathways in the brain .

Result of Action

If it acts similarly to 2-Methylphenethylamine , it could potentially modulate neurotransmission in the brain, leading to changes in neural signaling .

Eigenschaften

IUPAC Name |

(E)-2-cyano-N-(2-methylphenyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c1-13-7-5-6-10-16(13)19-17(20)15(12-18)11-14-8-3-2-4-9-14/h2-11H,1H3,(H,19,20)/b15-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAEMVLRZSPWPFJ-RVDMUPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C(=CC2=CC=CC=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C(=C/C2=CC=CC=C2)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Chlorophenoxy)-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2441268.png)

![tert-butyl N-[2-hydroxy-3-(methylamino)propyl]carbamate](/img/structure/B2441270.png)

![4-methoxy-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2441273.png)

![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)isobutyramide](/img/structure/B2441277.png)

![2-[1-(2-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2441278.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2441283.png)

![6-fluoro-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}quinazolin-4-amine](/img/structure/B2441291.png)